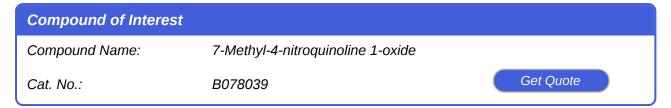


A Comparative Guide to the Structure-Activity Relationship of Methylated Quinoline N-Oxides

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylated quinoline N-oxides with alternative compounds, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is supported by experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate complex relationships.

Introduction to Quinoline N-Oxides

Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of an N-oxide functional group to the quinoline scaffold alters its electronic properties, often enhancing its biological efficacy and providing a handle for further functionalization.[2][3] Methylation of the quinoline N-oxide core is a key chemical modification that can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced effects of methylation on the anticancer and antimicrobial activities of quinoline N-oxides.

Anticancer Activity of Methylated Quinoline N-Oxides

The anticancer potential of quinoline derivatives is well-documented, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[4][5] The N-oxide



moiety, in conjunction with methyl substitutions, plays a crucial role in modulating this activity.

Structure-Activity Relationship

The position of the methyl group on the quinoline N-oxide ring is a critical determinant of anticancer activity.

- C-2 Methylation: Substitution at the C-2 position has been a subject of interest. While some studies on quinolones (a related class) suggest that C-2 substitution can be unfavorable, leading to a loss of activity, other reports on quinoline N-oxides indicate that specific substitutions at this position can be tolerated or even beneficial, depending on the overall molecular structure.[6]
- C-8 Methylation: Research has shown that C-8 methylation of quinoline N-oxides can be
 achieved through regioselective C-H methylation techniques.[7] Studies on related 8hydroxyquinolines have demonstrated that substitutions at this position can significantly
 impact anticancer effects.[8] For instance, the presence of a hydroxyl group at C-8 is often
 crucial for activity, and methylation of this group can lead to a significant loss of potency
 against certain cancer cell lines.[9]
- Other Positions: Methylation at other positions, such as C-4, has also been explored. 4-methylquinoline, for example, has shown tumor-initiating activity comparable to the parent quinoline compound.

Comparative Performance Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected methylated quinoline derivatives and their non-methylated counterparts against various cancer cell lines.



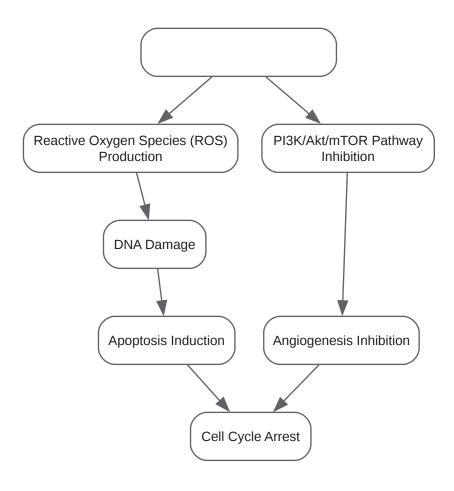
Compound	Structure	Cancer Cell Line	IC50 (µM)	Reference
8- Hydroxyquinoline	8- hydroxyquinoline	C-32 (Amelanotic Melanoma)	>100	[10]
8-Hydroxy-N- methyl-N-(prop- 2-yn-1- yl)quinoline-5- sulfonamide (3c)	8-hydroxy-N- methyl-N-(prop- 2-yn-1- yl)quinoline-5- sulfonamide	C-32 (Amelanotic Melanoma)	3.5 ± 0.3	[10]
8-Methoxy-N- methyl-N-(prop- 2-yn-1- yl)quinoline-5- sulfonamide (6c)	8-methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide	C-32 (Amelanotic Melanoma)	>100	[9]
Quinoline- Chalcone Derivative (12e)	A specific quinoline-chalcone derivative	MGC-803 (Gastric Cancer)	1.38	[11]
5-Fluorouracil (Reference Drug)	5-Fluorouracil	MGC-803 (Gastric Cancer)	6.22	[11]
Isoquinolinequin one N-oxide (25)	A C(1)H isoquinolinequino ne N-oxide derivative	NCI-60 Panel (Mean)	0.21	[12]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Signaling Pathways and Mechanisms

The anticancer mechanism of quinoline N-oxides often involves the induction of apoptosis and the inhibition of key signaling pathways. The methylation pattern can influence which pathways are targeted.





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Caption: Proposed anticancer mechanism of methylated quinoline N-oxides.

Antimicrobial Activity of Methylated Quinoline N-Oxides

Methylated quinoline N-oxides have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship

The antimicrobial SAR of methylated quinoline N-oxides reveals distinct patterns:

Impact of Methyl Group Position: The position of the methyl group significantly affects the
antimicrobial spectrum and potency. For instance, a study on quinoline-based
hydroxyimidazolium hybrids showed that a methyl group at the C-8 position conferred a
significant increase in antifungal potency compared to a methyl group at the C-6 position.[13]



- Comparison with Non-Methylated Analogs: In some cases, methylation can enhance
 antimicrobial activity. For example, a methylated lupine 11S globulin derivative showed lower
 Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative
 bacteria compared to its non-methylated counterpart.[14]
- Influence of Other Substituents: The overall antimicrobial activity is a result of the interplay between the methyl group and other substituents on the quinoline N-oxide core.

Comparative Performance Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methylated quinoline derivatives and related compounds against various microbial strains.



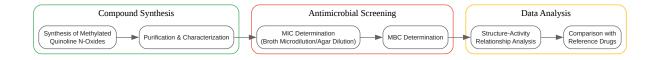
Compound	Structure	Microbial Strain	MIC (μg/mL)	Reference
6-Amino-4- methyl-1H- quinoline-2-one derivative (6)	A specific derivative	Bacillus cereus	3.12	[15][16]
6-Amino-4- methyl-1H- quinoline-2-one derivative (6)	A specific derivative	Staphylococcus aureus	3.12	[15][16]
Quinoxaline- based compound (5p)	A C-2 amine- substituted quinoxaline	S. aureus	4-16	[12]
Quinoxaline- based compound (5p)	A C-2 amine- substituted quinoxaline	E. coli	4-32	[12]
Ciprofloxacin (Reference Drug)	Ciprofloxacin	Various bacteria	0.125-8	[17]
Quinoline-based hydroxyimidazoli um hybrid (7b)	6-methyl substituted	S. aureus	2	[13]
Quinoline-based hydroxyimidazoli um hybrid (7c)	8-methyl substituted	Cryptococcus neoformans	15.6	[13]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Workflow for Antimicrobial Screening

A typical workflow for evaluating the antimicrobial activity of novel compounds is outlined below.





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Caption: General workflow for antimicrobial screening of synthesized compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of common methodologies used in the evaluation of quinoline N-oxides.

Synthesis of Methylated Quinoline N-Oxides

The synthesis of methylated quinoline N-oxides can be achieved through various methods, including direct C-H methylation of the pre-formed quinoline N-oxide or by constructing the methylated quinoline ring followed by N-oxidation.

Example Protocol: C-H Methylation of Quinoline N-Oxides[7]

A general procedure involves the reaction of a quinoline N-oxide with a methylating agent, such as methylboronic acid or its derivatives, in the presence of a transition metal catalyst (e.g., Palladium or Rhodium complexes) and an oxidant. The reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, are optimized to achieve high regioselectivity and yield.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

 Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.



- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., methylated quinoline N-oxides) and a reference drug for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates
 are incubated for a few hours to allow the formation of formazan crystals by metabolically
 active cells.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[18][19]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Method[6]

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Dilution Method[17]



- Preparation of Agar Plates: The test compounds are incorporated into molten agar at various concentrations, and the agar is poured into Petri dishes.
- Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of the agar plates.
- Incubation: The plates are incubated under appropriate conditions.
- MIC Determination: The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism on the agar surface.

Conclusion

The structure-activity relationship of methylated quinoline N-oxides is a complex and promising area of research for the development of novel anticancer and antimicrobial agents. The position of the methyl group on the quinoline N-oxide scaffold is a key determinant of biological activity, and strategic methylation can lead to compounds with enhanced potency and selectivity. This guide provides a comparative overview to aid researchers in the rational design and development of next-generation quinoline-based therapeutics. Further studies are warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this versatile class of compounds.

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